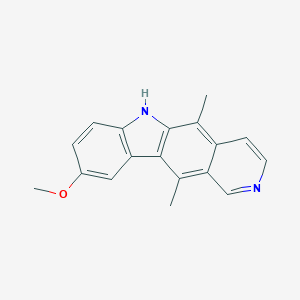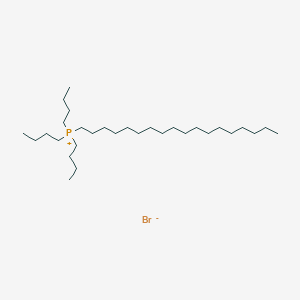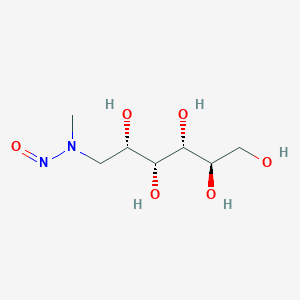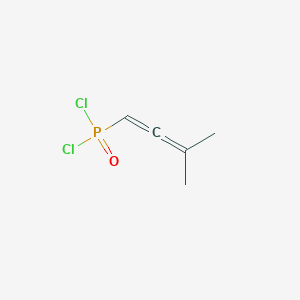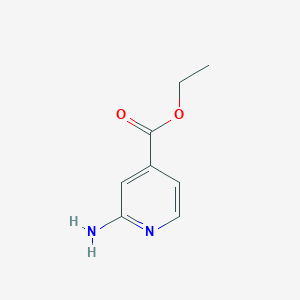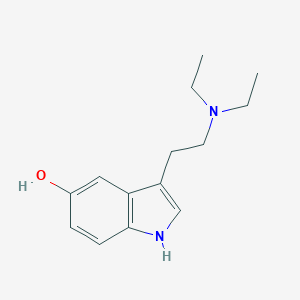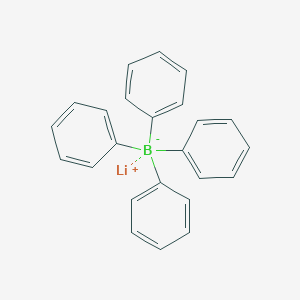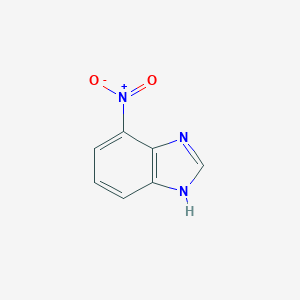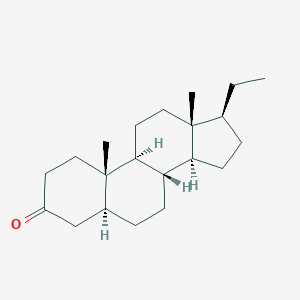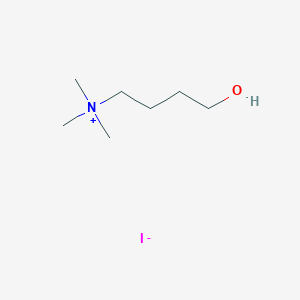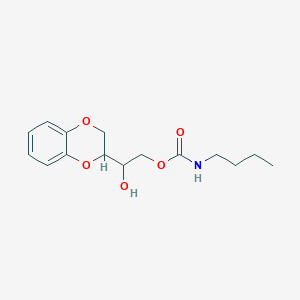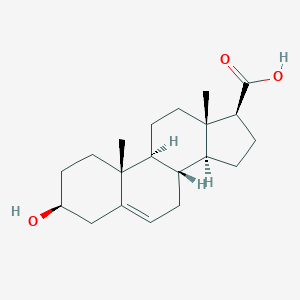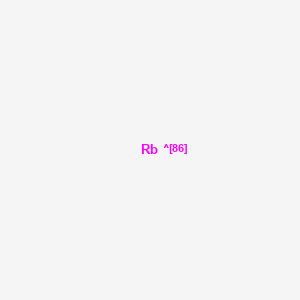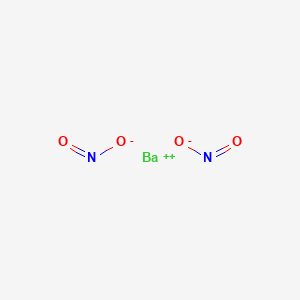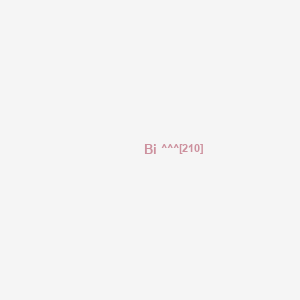
Bismuth-210
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth-210 is a radioactive isotope of bismuth that has a half-life of 5.01 days. It is produced through the decay of polonium-210 and is commonly used in scientific research due to its unique properties. Bismuth-210 emits alpha particles, which makes it useful for studying the effects of radiation on biological systems. In
Mécanisme D'action
Bismuth-210 emits alpha particles, which are highly energetic and can cause significant damage to biological systems. Alpha particles have a short range and are easily stopped by biological tissues, which makes them useful for studying the effects of radiation on specific organs or tissues.
Effets Biochimiques Et Physiologiques
Bismuth-210 has been shown to cause DNA damage and induce apoptosis in cells. It has also been shown to affect the expression of genes involved in DNA repair and cell cycle regulation. Bismuth-210 can accumulate in certain organs, such as the liver and spleen, and can cause damage to these organs over time.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using bismuth-210 in lab experiments is that it emits alpha particles, which are highly energetic and can cause significant damage to biological systems. This makes it useful for studying the effects of radiation on specific organs or tissues. However, one limitation is that bismuth-210 has a short half-life, which means that experiments must be conducted quickly before the bismuth-210 decays.
Orientations Futures
There are several future directions for the use of bismuth-210 in scientific research. One area of interest is the development of bismuth-210-labeled compounds for use in diagnostic imaging and targeted therapy. Another area of interest is the use of bismuth-210 in the study of radiation-induced DNA damage and repair. Additionally, the use of bismuth-210 in the study of the effects of radiation on specific organs or tissues may lead to new insights into the mechanisms of radiation-induced damage.
Applications De Recherche Scientifique
Bismuth-210 is commonly used in scientific research to study the effects of radiation on biological systems. It is particularly useful for studying the mechanisms of radiation-induced DNA damage and repair. Bismuth-210 has also been used to study the uptake and distribution of bismuth in biological systems.
Propriétés
Numéro CAS |
14331-79-4 |
|---|---|
Nom du produit |
Bismuth-210 |
Formule moléculaire |
Bi |
Poids moléculaire |
209.98412 g/mol |
Nom IUPAC |
bismuth-210 |
InChI |
InChI=1S/Bi/i1+1 |
Clé InChI |
JCXGWMGPZLAOME-OUBTZVSYSA-N |
SMILES isomérique |
[210Bi] |
SMILES |
[Bi] |
SMILES canonique |
[Bi] |
Synonymes |
210Bi radioisotope Bi-210 radioisotope Bismuth-210 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


